molecular formula C21H20F4N2O2 B13392132 N-(3-Fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester

N-(3-Fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester

Cat. No.: B13392132
M. Wt: 408.4 g/mol
InChI Key: UXZDMXYRRQJIBJ-UHFFFAOYSA-N
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Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F4N2O2/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26/h1-3,8-10,14,19H,4-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZDMXYRRQJIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tarafenacin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinuclidinol core and the subsequent attachment of the fluorinated phenyl groups. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired intermediates .

Industrial Production Methods

Industrial production of Tarafenacin follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The purification steps often include recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tarafenacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically fluorinated derivatives of Tarafenacin, which exhibit enhanced pharmacological properties .

Scientific Research Applications

Tarafenacin has been extensively studied for its applications in various fields:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tarafenacin stands out due to its high selectivity for the M3 receptor, which minimizes cardiovascular side effects and enhances its safety profile .

Biological Activity

N-(3-Fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, commonly referred to as Tarafenacin, is a carbamate derivative with notable pharmacological properties. This compound has garnered interest for its potential therapeutic applications, particularly in the realm of cognitive enhancement and neurological disorders.

Chemical Structure and Properties

The molecular formula of Tarafenacin is C21H20F4N2O2C_{21}H_{20}F_{4}N_{2}O_{2}, with a molecular mass of approximately 408.39 g/mol. The structure incorporates a bicyclic azabicyclo[2.2.2]octane core, which is known for its ability to interact with various biological targets, particularly receptors involved in neurotransmission.

Tarafenacin acts primarily as an agonist for the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR). This receptor is implicated in cognitive processes and neuroprotection. The compound demonstrates high selectivity and potency towards this receptor, showing promise in enhancing cognitive functions and potentially ameliorating symptoms associated with schizophrenia and other cognitive deficits .

In Vitro Studies

In vitro assays have demonstrated that Tarafenacin exhibits significant activity on alpha7 nAChRs, leading to increased neurotransmitter release and enhanced synaptic plasticity. These effects are crucial for learning and memory processes.

In Vivo Studies

Animal studies indicate that Tarafenacin possesses rapid brain penetration and high oral bioavailability, which are critical factors for therapeutic efficacy. In rat models, the compound has shown efficacy in auditory sensory gating tasks, which are often disrupted in schizophrenia . Additionally, it has been tested in models assessing cognitive performance through novel object recognition tasks, where it demonstrated improved performance metrics.

Case Studies

A notable study highlighted the effects of Tarafenacin in a rodent model of schizophrenia. The administration of the compound resulted in significant improvements in cognitive deficits as measured by behavioral tests designed to assess memory and learning capabilities .

Comparative Biological Activity

The following table summarizes the biological activity of Tarafenacin compared to other known compounds targeting alpha7 nAChRs:

Compound NameReceptor TargetPotency (IC50)BioavailabilityCognitive Effect
Tarafenacinalpha7 nAChRLow nanomolarHighSignificant
Compound Aalpha7 nAChRMid nanomolarModerateModerate
Compound Balpha4beta2 nAChRHigh nanomolarLowMinimal

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